6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline - 25263-48-3

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3256157
CAS Number: 25263-48-3
Molecular Formula: C16H17NO
Molecular Weight: 239.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Pomeranz–Fritsch–Bobbitt Cyclization: This classic method involves the cyclization of an appropriately substituted benzylamine derivative. []
  • Pictet–Spengler Condensation: This method involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization. []
  • Bischler–Napieralski Reaction: This reaction involves the cyclodehydration of an amide to form a dihydroisoquinoline, which can be subsequently reduced to the tetrahydroisoquinoline. []
  • Acid-promoted Cyclization of N-aryl-N-aroyl-α-phenethylamines: This method involves the treatment of N-aryl-N-aroyl-α-phenethylamines with an acid catalyst to effect cyclization. []
  • Pummerer-type Cyclization: This method involves the cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide using trifluoroacetic anhydride or boron trifluoride diethyl etherate. [, ]
  • One-Pot Racemization Process: A racemization process for (S)-(+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of solifenacin, has been developed involving N-chlorination, imine hydrochloride formation, and reduction. []
Molecular Structure Analysis
  • Conformation of the tetrahydroisoquinoline ring system: The six-membered nitrogen-containing ring can adopt different conformations, such as half-chair and twist conformations. [, ]
  • Orientation of substituents: The orientation of substituents on the aromatic ring and the tetrahydroisoquinoline ring can significantly impact the compound's properties and biological activity. [, ]
  • Intermolecular interactions: Studies have investigated the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal structures of these compounds. [, ]
Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atom in the tetrahydroisoquinoline ring can be alkylated with various alkylating agents to introduce different substituents. [, , , ]
  • Oxidation: The tetrahydroisoquinoline ring can be oxidized to form quinoline derivatives. []
  • Reduction: The 1-phenyl-3,4-dihydroisoquinoline precursor can be reduced to form 1-phenyl-1,2,3,4-tetrahydroisoquinoline. []
Mechanism of Action
  • Dopamine Receptor Interactions: Some tetrahydroisoquinoline derivatives have been investigated for their potential to interact with dopamine receptors, which are implicated in various neurological and psychiatric disorders. [, ]
  • Antiestrogenic Activity: Certain tetrahydroisoquinoline derivatives, such as those containing a 1,2-diaryl-3,4-dihydroisoquinolinium moiety, have been explored for their antiestrogenic properties. []
  • Inhibition of Microsomal Triglyceride Transfer Protein (MTP): SLx-4090, a biphenyl-substituted tetrahydroisoquinoline derivative, was specifically designed to inhibit enterocytic MTP for potential use in treating metabolic disorders. []
Applications
  • Medicinal Chemistry: Tetrahydroisoquinoline derivatives, including 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, are valuable building blocks and scaffolds in medicinal chemistry. They have been explored for a variety of therapeutic applications. [, , , , ]
  • Asymmetric Synthesis: Chiral tetrahydroisoquinolines are important intermediates in the synthesis of biologically active compounds. Their stereochemistry can significantly influence their pharmacological properties, making their enantioselective synthesis an area of interest. [, ]

1-(4-Fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

    Compound Description: This compound was investigated for its crystal packing features and intermolecular interactions, particularly focusing on C–F⋯F–C interactions. []

    Relevance: While sharing the core structure of a 1,2-diaryl substituted cyclic amine with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, this compound features a fused indole ring system instead of an isoquinoline. This difference highlights how subtle modifications can alter crystal packing and intermolecular interactions. []

1-(4-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound served as a subject in a crystallographic study examining intermolecular interactions, particularly those involving fluorine atoms (C–H⋯F and C–F⋯F–C). [, ] It was also investigated for its anti-implantation activity in rats. []

    Relevance: This compound represents a direct structural analog of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. The only difference lies in the fluorine substitution at the para position of the 1-phenyl ring. This subtle change in structure allows for direct comparison and understanding of how fluorine substitution influences crystal packing and biological activity. [, , ]

(2,6-Difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

    Compound Description: This compound exhibited potent anti-cancer activity against human breast cancer cell lines (MCF-7 and MDA-MB231). [] It displayed a higher activity profile than the reference drug, erlotinib, and showed promising EGFR tyrosine kinase inhibitory potential. []

    Relevance: This compound, while featuring a more complex structure, shares the 6-methoxy-3,4-dihydroisoquinoline moiety with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Its potent anti-cancer activity and EGFR inhibitory potential highlight the potential of this structural motif in drug discovery. []

(6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(6-methoxypyridin-3-yl)methanone

    Compound Description: This compound showed significant anti-cancer activity against MCF-7 and MDA-MB231 breast cancer cell lines, surpassing the reference drug in efficacy. []

    Relevance: Similar to the previous compound, it shares the 6-methoxy-3,4-dihydroisoquinoline core with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. This further emphasizes the potential of this structural motif for developing novel anti-cancer agents. []

(6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyrimidin-5-yl)methanone

    Compound Description: This compound displayed potent anti-cancer activity against MCF-7 and MDA-MB231 breast cancer cell lines, outperforming the reference drug, erlotinib. [] It also exhibited promising EGFR tyrosine kinase inhibitory activity comparable to erlotinib. []

    Relevance: This compound, with its shared 6-methoxy-3,4-dihydroisoquinoline motif with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, further strengthens the notion that this structural core can be incorporated into potent anti-cancer agents with EGFR inhibitory potential. []

6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound exhibited significant anti-cancer activity against MCF-7 and MDA-MB231 breast cancer cell lines, exceeding the reference drug's effectiveness. []

    Relevance: Sharing the 6-methoxy-1,2,3,4-tetrahydroisoquinoline core with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, this compound emphasizes the importance of this structural motif in developing anti-cancer agents. []

6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-tosyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound displayed potent anti-cancer activity against MCF-7 and MDA-MB231 breast cancer cell lines, surpassing the reference drug, erlotinib, in efficacy. [] It also demonstrated promising EGFR tyrosine kinase inhibitory activity comparable to erlotinib. []

    Relevance: This compound shares the 6-methoxy-1,2,3,4-tetrahydroisoquinoline structural core with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline and further strengthens the evidence for the potential of this motif in developing anti-cancer agents with EGFR inhibitory activity. []

6-Methoxy-2-((4-methoxyphenyl)sulfonyl)-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound showed potent anti-cancer activity against MCF-7 and MDA-MB231 breast cancer cell lines, with higher potency than the reference drug, erlotinib. [] It also exhibited promising EGFR tyrosine kinase inhibitory activity, comparable to erlotinib. []

    Relevance: Sharing the 6-methoxy-1,2,3,4-tetrahydroisoquinoline structural motif with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, this compound further supports the potential of this scaffold in designing anti-cancer agents targeting EGFR. []

1-(p-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline and its nor derivative

    Compound Description: Both this compound and its nor derivative (lacking the N-methyl group) demonstrated potent anti-implantation activity in rats. [] The nor derivative was particularly potent. []

    Relevance: These compounds are structurally similar to 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, incorporating a p-fluorophenyl group at the 1-position. Their significant anti-implantation activity highlights the impact of even minor structural changes on biological activity. []

1-(o-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline and 1-(m-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: These compounds, featuring fluorine substitutions at the ortho and meta positions of the 1-phenyl ring, respectively, were found to be quite active as anti-implantation agents in rats. []

    Relevance: These compounds are positional isomers of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline and its p-fluoro analog. Their anti-implantation activity, although less pronounced than the para isomer, further emphasizes the significance of fluorine substitution and its position in influencing biological activity within this structural class. []

6-Methoxy-1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound serves as a core scaffold for investigating the effects of fluorine substitution on crystal packing. [, ] Several derivatives with varying fluorine substitutions on the 1-phenyl and/or 2-phenyl rings have been synthesized and structurally characterized. [, ]

    Relevance: This compound is a close structural analog of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, differing only in the substitution at the 2-position of the isoquinoline ring (phenyl vs. hydrogen). It is a valuable tool for exploring the impact of fluorine substitutions on intermolecular interactions and crystal engineering. [, ]

(±)-1-(3'-Hydroxy-4'-methoxybenzyl)-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline [(±)-Reticuline]

    Compound Description: This benzyltetrahydroisoquinoline alkaloid was isolated from crude opium and is of interest due to its potential interference in morphine quantification and its role in opium alkaloid biosynthesis. []

    Relevance: While structurally distinct from 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, (±)-Reticuline shares the core tetrahydroisoquinoline ring system and highlights the diversity of natural products containing this structural motif. []

N-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ)

    Compound Description: This compound serves as a non-steroidal template for developing inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme involved in estrogen-dependent diseases. [] Derivatives with various substituents on the THIQ scaffold were synthesized and evaluated for their inhibitory activity. []

    Relevance: This compound represents a simplified version of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, lacking the 6-methoxy group and featuring an unsubstituted N-phenyl ring. This highlights the versatility of the tetrahydroisoquinoline scaffold in medicinal chemistry and its potential to target different therapeutic areas. []

6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound was the target of an enantiospecific synthesis, utilizing (+)-(S)-2-methylamino-1-phenylethanol (halostachine) as the starting material. [, ]

    Relevance: This compound shares the core structure of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an additional methoxy group at the 7-position and a methyl substituent on the nitrogen atom. Its enantiospecific synthesis showcases the importance of stereochemistry in biological activity and drug development. [, ]

6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a)

    Compound Description: This compound was successfully synthesized using the Pummerer reaction as a key step, highlighting the utility of this reaction in constructing the tetrahydroisoquinoline ring system. [, ]

    Relevance: This compound shares the core structure with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an additional methoxy group at the 7-position. This synthesis demonstrates the flexibility and adaptability of synthetic strategies for generating diverse tetrahydroisoquinoline derivatives. [, ]

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)

    Compound Description: This endogenous amine is suggested to play a neuroprotective role in Parkinson's disease (PD) models. [, ] Studies have shown that its levels decrease in MPTP-treated mice, a model for PD. [, ] Moreover, pretreatment with 1-MeTIQ demonstrated preventive effects against MPTP-induced bradykinesia in mice. [, ]

    Relevance: This compound shares the tetrahydroisoquinoline core with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Its potential neuroprotective role in PD emphasizes the diverse biological activities associated with tetrahydroisoquinoline derivatives. [, ]

1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading)

    Compound Description: These compounds, derived from 1-MeTIQ with various N-functional groups (propyl, propenyl, propargyl, butynyl), were investigated for their potential to mitigate MPTP-induced PD-like symptoms in mice. [] They demonstrated varying degrees of efficacy in ameliorating bradykinesia and protecting against dopamine depletion and loss of dopaminergic neurons. []

    Relevance: These derivatives highlight the potential of modifying the 1-MeTIQ scaffold, a close analog of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, to enhance its neuroprotective properties and develop potential therapeutic agents for PD. []

8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate (Nomifensine)

    Compound Description: This antidepressant drug was withdrawn due to toxicity concerns, including hemolytic anemia and liver damage. [] Studies using glutathione (GSH) as a trapping agent have identified various GSH conjugates of nomifensine metabolites, suggesting bioactivation as a potential mechanism for its toxicity. []

    Relevance: While structurally distinct from 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, Nomifensine's structure emphasizes the importance of careful structural modification within the tetrahydroisoquinoline class to avoid potential toxicity issues. []

(S)-(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound is a key intermediate in the synthesis of solifenacin, a urinary antispasmodic drug. [] An efficient one-pot racemization process has been developed for this compound, allowing for the recycling of the undesired enantiomer. []

    Relevance: This compound shares the core structure with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline but lacks the 6-methoxy substituent. Its use in synthesizing a pharmaceutical highlights the importance of tetrahydroisoquinolines as building blocks for medicinal chemistry. []

4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (PI-OH)

    Compound Description: This compound showed potent potentiating effects on noradrenaline (NA) responses in the rat anococcygeus muscle. [] Its activity surpassed that of cocaine, suggesting it might be an effective potentiator of NA in adrenergically innervated tissues. []

    Relevance: Although structurally distinct from 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, PI-OH's pharmacological activity emphasizes the diverse biological effects exhibited by tetrahydroisoquinoline derivatives. []

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and (1S,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

    Compound Description: These compounds are diastereomers and serve as precursors for novel chiral catalysts. [, ] Their crystal structures have been elucidated, providing valuable insights into their conformational preferences and intermolecular interactions. [, ]

    Relevance: These compounds are structurally similar to 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, with an additional methoxy group at the 7-position, a methyl ester substituent at the 3-position, and a benzyl group on the nitrogen. Their use in developing chiral catalysts highlights the application of this structural class in asymmetric synthesis. [, ]

(1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

    Compound Description: This organocatalyst, containing a tetrahydroisoquinoline backbone, has been crystallized and structurally characterized. [] Its crystal packing revealed interesting intermolecular interactions, including N—H⋯O and C—H⋯O hydrogen bonds. []

    Relevance: This compound shares the core structure with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an additional methoxy group at the 7-position and a methyl ester substituent at the 3-position. Its application as an organocatalyst showcases the utility of this structural class in organic synthesis. []

Properties

CAS Number

25263-48-3

Product Name

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C16H17NO/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-8,11,16-17H,9-10H2,1H3

InChI Key

XGLBDOMSNOULHH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3

Canonical SMILES

COC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.